molecular formula C12H12N2O3 B2791204 N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide CAS No. 672951-39-2

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Cat. No.: B2791204
CAS No.: 672951-39-2
M. Wt: 232.239
InChI Key: BAKKLMGEDQDRPR-UHFFFAOYSA-N
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Description

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide typically involves the reaction of 2-aminophenol with an appropriate acylating agent. One common method is the condensation of 2-aminophenol with allyl acetic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as FeCl3, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often use optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h2-6H,1,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKLMGEDQDRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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